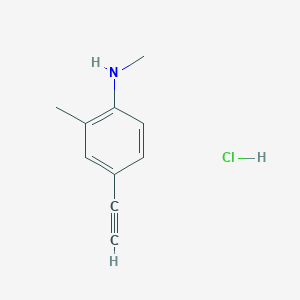
(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride is an organic compound with a unique structure that includes an ethynyl group, a methyl group, and an amine group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-ethynyl-2-methyl-benzaldehyde, which is then subjected to reductive amination with methylamine to form the desired amine. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
-
Preparation of 4-Ethynyl-2-methyl-benzaldehyde
Starting Material: 4-Bromo-2-methyl-benzaldehyde
Reagents: Sodium acetylide, palladium catalyst
Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures.
-
Reductive Amination
Reagents: Methylamine, reducing agent (e.g., sodium cyanoborohydride)
Conditions: The reaction is performed in a suitable solvent such as methanol or ethanol at room temperature.
-
Formation of Hydrochloride Salt
Reagents: Hydrochloric acid
Conditions: The free amine is dissolved in an appropriate solvent, and hydrochloric acid is added to precipitate the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Performed in anhydrous solvents under inert atmosphere.
Products: Reduction of the ethynyl group can yield alkanes or alkenes.
-
Substitution
Reagents: Nucleophiles such as halides or amines.
Conditions: Typically carried out in polar solvents at elevated temperatures.
Products: Substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Solvents: Methanol, ethanol, anhydrous solvents
科学研究应用
(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays and as a probe in molecular biology studies.
-
Medicine
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its pharmacological effects and potential therapeutic applications.
-
Industry
- Utilized in the production of advanced materials, including polymers and nanomaterials.
- Applied in the development of new catalysts and chemical sensors.
作用机制
The mechanism of action of (4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
相似化合物的比较
(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride can be compared with other similar compounds, such as:
-
(4-Ethynyl-phenyl)-methyl-amine hydrochloride
- Lacks the methyl group on the benzene ring.
- May exhibit different reactivity and biological activity.
-
(4-Ethynyl-2-methyl-phenyl)-ethyl-amine hydrochloride
- Contains an ethyl group instead of a methyl group.
- May have altered physical and chemical properties.
-
(4-Ethynyl-2-methyl-phenyl)-methyl-amine
- The free base form of the compound.
- Different solubility and stability compared to the hydrochloride salt.
属性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC 名称 |
4-ethynyl-N,2-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-4-9-5-6-10(11-3)8(2)7-9;/h1,5-7,11H,2-3H3;1H |
InChI 键 |
MPZLKZPEVCIWME-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C#C)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)
![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)





![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate](/img/structure/B12067319.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B12067323.png)
![2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12067326.png)

![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12067332.png)
![9-Methoxy-11H-benzo[a]carbazole](/img/structure/B12067346.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12067348.png)
